4-(p-Chlorophenylthio)butanol, also known as W-2719, is a sulfur-containing organic compound classified as a butanol derivative. Its molecular formula is and it has a molecular weight of approximately 216.73 g/mol. This compound has garnered interest due to its potential pharmacological properties, particularly in the field of allergy treatment and immunology.
The compound is synthesized from p-chlorothiophenol and butanol, typically through nucleophilic substitution reactions. Industrial methods may also involve gamma-butyrolactone and sulfur oxychloride under controlled conditions to enhance yield and purity.
4-(p-Chlorophenylthio)butanol falls under the category of organic compounds, specifically as a secondary alcohol due to the presence of the hydroxyl group attached to a carbon chain. It is further classified as a thiol derivative owing to the sulfur atom in its structure.
The synthesis of 4-(p-Chlorophenylthio)butanol can be achieved through various methods:
This structure indicates the presence of a p-chlorophenyl group attached to a butanol backbone via a sulfur atom.
4-(p-Chlorophenylthio)butanol is involved in several chemical reactions:
The mechanism of action for 4-(p-Chlorophenylthio)butanol primarily revolves around its pharmacological effects. It has been shown to inhibit histamine release from sensitized leukocytes, which is crucial in allergic responses. Additionally, it decreases tracheal smooth muscle tonus and inhibits the synthesis and release of slow-reacting substances associated with anaphylaxis .
4-(p-Chlorophenylthio)butanol has several notable applications:
4-(p-Chlorophenylthio)butanol, systematically named as 4-(4-chlorophenyl)sulfanylbutan-1-ol, is an organosulfur compound with the molecular formula C₁₀H₁₃ClOS. Its structural framework comprises a butanol chain linked via a thioether bond to a para-chlorinated benzene ring. This arrangement confers distinct physicochemical properties critical to its biological activity, including moderate lipophilicity (LogP ≈ 2.35 estimated) and polar surface area enabling membrane interactions. The compound’s systematic name adheres to IUPAC conventions, though it is historically designated as W-2719 in pharmacological literature. Key identifiers include:
Table 1: Structural and Identifiers of 4-(p-Chlorophenylthio)butanol
Property | Value/Descriptor |
---|---|
CAS Registry Number | Not explicitly listed in sources |
Molecular Formula | C₁₀H₁₃ClOS |
SMILES Notation | C1=CC(=CC=C1SCCCCO)Cl |
InChI Key | QCOAGIKQNXMJSJ-UHFFFAOYSA-N |
Exact Mass | 216.03702 g/mol (theoretical) |
Synonyms | W-2719; 4-(4-chlorophenyl)thio-1-butanol |
The compound’s predicted collision cross-section (CCS) values, determined via mass spectrometry adducts, range from 138.5 Ų for [M+H-H₂O]⁺ to 182.5 Ų for [M+CH₃COO]⁻, reflecting its conformational flexibility in solution [1].
4-(p-Chlorophenylthio)butanol emerged as a significant therapeutic candidate in the late 1970s, specifically documented in 1979 within the journal Arzneimittelforschung (now Drug Research). Designated experimentally as W-2719, it was characterized as a novel non-antihistaminic drug targeting immediate hypersensitivity allergies. Unlike conventional antihistamines that block histamine receptors, W-2719 pioneered a distinct mechanism by inhibiting the release of allergic mediators from mast cells and basophils. This discovery addressed a critical therapeutic gap: the need for agents preventing allergic effector responses upstream of histamine receptor activation. Initial studies demonstrated its efficacy in suppressing passive cutaneous anaphylaxis (PCA), a gold-standard model for IgE-mediated allergic reactions, confirming its activity in vivo [2].
The compound’s development reflected a strategic shift toward targeting mast cell degranulation—a process central to anaphylaxis, asthma, and allergic rhinitis. Its identification stemmed from screening phenoxy and phenylthio alkyl alcohols for immunomodulatory potential, with the p-chlorophenylthio moiety proving optimal for activity [2].
4-(p-Chlorophenylthio)butanol holds dual significance in immunopharmacology:
Table 2: Key Research Findings on 4-(p-Chlorophenylthio)butanol
Study Model | Key Finding | Reference |
---|---|---|
Passive Cutaneous Anaphylaxis (PCA) | Suppressed IgE-mediated reaction via inhibition of mediator release | [2] |
Mast Cell Degranulation | Inhibited histamine release and degranulation (immunologic and non-immunologic triggers) | [2] |
Mediator Modulation | Reduced Th2 cytokines, IgE, and histamine levels | [3] |
The compound’s ability to directly silence mast cells and basophils—later observed in related butanol-purified agents—cements its role as a prototype for signal transduction inhibitors in allergic inflammation [3]. Its enduring relevance lies in validating the "stabilizer" pharmacophore, influencing contemporary biologics targeting IgE or intracellular calcium flux in effector cells.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0